5-(2-BENZOYL-5-METHOXYPHENOXY)-1-METHYL-3-NITRO-1H-1,2,4-TRIAZOLE
Overview
Description
5-(2-BENZOYL-5-METHOXYPHENOXY)-1-METHYL-3-NITRO-1H-1,2,4-TRIAZOLE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoyl group, a methoxyphenoxy group, and a nitro group attached to a triazole ring. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry and material science.
Preparation Methods
The synthesis of 5-(2-BENZOYL-5-METHOXYPHENOXY)-1-METHYL-3-NITRO-1H-1,2,4-TRIAZOLE involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of 2-benzoyl-5-methoxyphenol. This can be achieved by the reaction of 2-hydroxy-5-methoxybenzaldehyde with benzoyl chloride in the presence of a base such as pyridine.
Nitration: The benzoyl intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Triazole Ring Formation: The nitrated intermediate is reacted with methylhydrazine to form the triazole ring. This step typically requires refluxing in a suitable solvent such as ethanol.
Final Coupling: The final step involves the coupling of the triazole intermediate with 2-chlorophenol under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-(2-BENZOYL-5-METHOXYPHENOXY)-1-METHYL-3-NITRO-1H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide to form alkyl ethers.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-(2-BENZOYL-5-METHOXYPHENOXY)-1-METHYL-3-NITRO-1H-1,2,4-TRIAZOLE has found applications in various scientific research fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Its potential biological activities, such as antimicrobial and anticancer properties, are being explored in preclinical studies.
Medicine: The compound is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-BENZOYL-5-METHOXYPHENOXY)-1-METHYL-3-NITRO-1H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzoyl and methoxyphenoxy groups may contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar compounds to 5-(2-BENZOYL-5-METHOXYPHENOXY)-1-METHYL-3-NITRO-1H-1,2,4-TRIAZOLE include:
2-BENZOYL-5-METHOXYPHENOXY)-N,N-DIMETHYLACETAMIDE: This compound shares the benzoyl and methoxyphenoxy groups but differs in the presence of an acetamide group instead of the triazole ring.
2-BENZOYL-5-METHOXYPHENOXY)-N-CYCLOPROPYLACETAMIDE: Similar to the previous compound, it contains a cyclopropylacetamide group.
2-BENZOYL-5-METHOXY-1-PHENOL-4-SULFONIC ACID: This compound has a sulfonic acid group, which imparts different chemical properties compared to the nitro group in the target compound.
Properties
IUPAC Name |
[4-methoxy-2-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]phenyl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c1-20-17(18-16(19-20)21(23)24)26-14-10-12(25-2)8-9-13(14)15(22)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHXTROWWCXLSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=C(C=CC(=C2)OC)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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